2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide is a complex organic compound characterized by its unique structural components, including a dihydropyrimidinone core, a pyridine moiety, and an acetamide functional group. This compound falls under the category of pyrimidine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound's synthesis and characterization have been documented in various scientific literature, highlighting its relevance in pharmaceutical research. It is often studied for its interactions with biological targets and its potential therapeutic applications.
This compound is classified as a pyrimidine derivative due to the presence of the pyrimidinone structure. Pyrimidines are a significant class of heterocyclic compounds that play crucial roles in biological systems and medicinal chemistry.
The synthesis of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and composition of the synthesized compound.
The molecular formula for 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide is . The molecular weight is approximately 317.38 g/mol.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 317.38 g/mol |
IUPAC Name | 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide |
InChI | InChI=1S/C18H21N3O2/c1-14(19)10-15(20)18(23)22(11-16(21)12-17(18)24)13-9-7-5-4-8(13)6/h4-8,10H,9H2,(H,19,20)(H,21,24) |
SMILES | CC(C1=CC(=O)N(C(=N1)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)=C(C=C(C=C3)) |
The compound can undergo several chemical transformations:
These reactions typically require specific reagents and conditions to proceed efficiently. For instance, oxidation might involve using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
The mechanism of action for 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide involves its interaction with specific biological targets such as enzymes or receptors within cells. The compound may act as an inhibitor or modulator of these targets, leading to various biochemical effects that could be beneficial in treating diseases.
The interaction typically involves binding to active sites on proteins or enzymes, altering their activity and influencing metabolic pathways. Detailed studies using techniques such as X-ray crystallography or molecular docking simulations can elucidate these interactions.
The physical properties of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in different environments and its potential applications in various fields.
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide has several applications in scientific research:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5